1(3H)-Isobenzofuranone, 3,3-bis(4-(sulfooxy)phenyl)-, dipotassium salt
Overview
Description
1(3H)-Isobenzofuranone, 3,3-bis(4-(sulfooxy)phenyl)-, dipotassium salt is a chemical compound known for its unique structure and properties. This compound is characterized by the presence of an isobenzofuranone core with two sulfooxyphenyl groups attached, and it is stabilized as a dipotassium salt. It is used in various scientific and industrial applications due to its reactivity and stability.
Preparation Methods
The synthesis of 1(3H)-Isobenzofuranone, 3,3-bis(4-(sulfooxy)phenyl)-, dipotassium salt typically involves multiple steps. The initial step often includes the formation of the isobenzofuranone core, followed by the introduction of sulfooxyphenyl groups. The final step involves the neutralization of the compound with potassium hydroxide to form the dipotassium salt. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
1(3H)-Isobenzofuranone, 3,3-bis(4-(sulfooxy)phenyl)-, dipotassium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The sulfooxy groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1(3H)-Isobenzofuranone, 3,3-bis(4-(sulfooxy)phenyl)-, dipotassium salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the production of specialty chemicals and materials due to its unique properties.
Mechanism of Action
The mechanism of action of 1(3H)-Isobenzofuranone, 3,3-bis(4-(sulfooxy)phenyl)-, dipotassium salt involves its interaction with specific molecular targets. The sulfooxy groups can participate in various chemical interactions, including hydrogen bonding and ionic interactions, which can influence the compound’s reactivity and biological activity. The pathways involved depend on the specific application and the environment in which the compound is used.
Comparison with Similar Compounds
1(3H)-Isobenzofuranone, 3,3-bis(4-(sulfooxy)phenyl)-, dipotassium salt can be compared with other similar compounds, such as:
Isobenzofuranone derivatives: These compounds share the isobenzofuranone core but differ in the substituents attached.
Sulfooxyphenyl compounds: These compounds contain sulfooxyphenyl groups but may have different core structures. The uniqueness of this compound lies in its specific combination of functional groups and its stability as a dipotassium salt, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
dipotassium;[4-[3-oxo-1-(4-sulfonatooxyphenyl)-2-benzofuran-1-yl]phenyl] sulfate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O10S2.2K/c21-19-17-3-1-2-4-18(17)20(28-19,13-5-9-15(10-6-13)29-31(22,23)24)14-7-11-16(12-8-14)30-32(25,26)27;;/h1-12H,(H,22,23,24)(H,25,26,27);;/q;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJZHEUVHGMOFRC-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC2(C3=CC=C(C=C3)OS(=O)(=O)[O-])C4=CC=C(C=C4)OS(=O)(=O)[O-].[K+].[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12K2O10S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30890875 | |
Record name | Dipotassium (3-oxo-1,3-dihydro-2-benzofuran-1,1-diyl)dibenzene-4,1-diyl disulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30890875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
554.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52322-16-4 | |
Record name | 1(3H)-Isobenzofuranone, 3,3-bis(4-(sulfooxy)phenyl)-, potassium salt (1:2) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052322164 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1(3H)-Isobenzofuranone, 3,3-bis[4-(sulfooxy)phenyl]-, potassium salt (1:2) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Dipotassium (3-oxo-1,3-dihydro-2-benzofuran-1,1-diyl)dibenzene-4,1-diyl disulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30890875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dipotassium 1-oxo-3H-isobenzofuran-3,3-diylbis(p-phenylene) bis(sulphate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.573 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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